2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid
Overview
Description
The compound is a derivative of tetrazole, a class of compounds known for their wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . Tetrazole can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives, was synthesized and screened for their antibacterial, anticancer, and anti-TB activities .Scientific Research Applications
1. Biological Activity and Antimicrobial Properties
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid and its derivatives have been studied for their biological activity. Notably, indole derivatives containing the tetrazole moiety have shown promising antimicrobial activity. For instance, studies have synthesized and evaluated the biological activity of indole-based compounds bearing tetrazole rings, revealing significant antimicrobial properties against various pathogens (El-Sayed, Abdel Megeid, & Abbas, 2011).
2. Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with the tetrazole moiety, including the 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid. These efforts aim at understanding the structural and chemical properties of such compounds, which is crucial for exploring their potential applications in various fields, including medicine and materials science (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).
3. Potential in Drug Design
The indole and tetrazole moieties in these compounds are of particular interest in drug design due to their potential biological activities. The combination of these moieties in molecules like 2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid might offer new avenues for the development of therapeutic agents. Studies have synthesized various indole-based compounds, including those with tetrazole groups, and evaluated their biological activities, highlighting their potential in drug discovery (Nazir et al., 2018).
4. Application in Material Science
Beyond biological applications, compounds containing octanoic acid and indole moieties, similar to the structure of interest, have been explored in material science, particularly in the development of conducting polymers. These polymers exhibit unique electrochromic properties, demonstrating the versatile applications of such chemical structures (Camurlu, Çırpan, & Toppare, 2005).
Future Directions
properties
IUPAC Name |
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWQZQDBUMEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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